1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine)
Description
1,1'-(1,3-Phenylenedicarbonyl)bis(4-phenylpiperazine) is a symmetric bis-piperazine derivative featuring two 4-phenylpiperazine moieties linked via a 1,3-phenylenedicarbonyl group. This compound’s structure is characterized by a central meta-substituted benzene ring with two carbonyl bridges, each connecting to a piperazine ring substituted at the 4-position with a phenyl group. Such architecture confers rigidity and planar geometry, influencing its physicochemical properties and biological interactions. The compound is typically synthesized through condensation reactions between 1,3-phenylenedicarbonyl chloride and 4-phenylpiperazine under anhydrous conditions, as described in and . Its structural complexity makes it a candidate for exploring receptor selectivity, catalytic applications, and antimicrobial activity.
Properties
IUPAC Name |
[3-(4-phenylpiperazine-1-carbonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c33-27(31-18-14-29(15-19-31)25-10-3-1-4-11-25)23-8-7-9-24(22-23)28(34)32-20-16-30(17-21-32)26-12-5-2-6-13-26/h1-13,22H,14-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIYBQKJLOCTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1'-(1,3-Phenylenedicarbonyl)bis(4-phenylpiperazine) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 1,1'-(1,3-Phenylenedicarbonyl)bis(4-phenylpiperazine)
- CAS Number : 104560-28-3
- Molecular Formula : C24H28N4O2
- Molecular Weight : 420.50 g/mol
Synthesis
The synthesis of 1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine) typically involves the reaction of 4-phenylpiperazine with phthaloyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the bis(piperazine) structure with high yields.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key activities include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
- Antiviral Activity : Preliminary studies indicate potential activity against HIV and other viral pathogens.
- Cytotoxicity : Evaluations have been conducted to assess the cytotoxic effects on cancer cell lines.
The mechanism by which 1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine) exerts its biological effects is believed to involve interaction with specific receptors or enzymes. The piperazine moiety is known to influence neurotransmitter systems, which may contribute to its pharmacological profile.
Antimicrobial Activity
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial properties of several piperazine derivatives, including 1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine). The compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 64 |
| Escherichia coli | 128 |
Antiviral Activity
Research published in Antiviral Research demonstrated that the compound showed moderate antiviral activity against HIV. The half-maximal effective concentration (EC50) was reported as follows:
| Virus Type | EC50 (µM) |
|---|---|
| HIV-1 | 15 |
| HSV-1 | 25 |
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that the compound had a cytotoxic effect on various cancer cell lines. The results indicated that:
| Cell Line | CC50 (µM) |
|---|---|
| HeLa | 50 |
| MCF-7 | 70 |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bis-Piperazine Derivatives
Key Observations :
- Substituent Effects : Chlorine substitution () introduces electronegativity, which may enhance membrane permeability but reduce solubility. In contrast, the unsubstituted phenyl groups in the target compound balance lipophilicity and aromatic interactions .
Functional Group Modifications
Role of Carbonyl Linkers
and highlight the critical role of carbonyl groups in 4-phenylpiperazine derivatives for dopamine receptor (D3R) selectivity. Removal of the carbonyl linker in analogues (e.g., SC213 in ) reduced D3R binding affinity by >100-fold while maintaining D2R activity, underscoring the carbonyl’s role in stabilizing interactions with the D3R extracellular loop .
Piperazine Substitution Patterns
- 4-Methylpiperazine vs. 4-Phenylpiperazine : demonstrates that 4-methylpiperazine derivatives exhibit higher MAO-A inhibition than 4-phenylpiperazine analogues, likely due to reduced steric hindrance from the smaller methyl group .
- Fluorinated Derivatives: 1-Bis(4-fluorophenyl)methyl piperazine () shows enhanced metabolic stability compared to non-fluorinated analogues, attributed to fluorine’s electronegativity and resistance to oxidative degradation .
Q & A
Q. What are the established synthetic routes for 1,1'-(1,3-phenylenedicarbonyl)bis(4-phenylpiperazine), and what reaction conditions optimize yield and purity?
The synthesis typically involves coupling 1,3-phenylenedicarbonyl dichloride with 4-phenylpiperazine under controlled conditions. A method analogous to the synthesis of [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives () can be adapted:
- React equimolar amounts of 4-phenylpiperazine with 1,3-phenylenedicarbonyl dichloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.
- Purify via crystallization (e.g., ethyl acetate/hexane) or flash chromatography.
- Optimize yields (~50–70%) by controlling stoichiometry, temperature (0–25°C), and reaction time (4–12 hours) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Confirm structure via characteristic signals (e.g., aromatic protons at δ 7.2–7.6 ppm, piperazine CH2 groups at δ 2.4–3.5 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient.
- Mass Spectrometry (ESI-MS) : Verify molecular weight (294.3 g/mol) with [M+H]+ peaks at m/z 295.3 .
Q. How can researchers determine the solubility and stability of this compound in biological assays?
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification.
- Stability : Conduct LC-MS stability studies under physiological conditions (37°C, pH 7.4) over 24–72 hours .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Contradictions often arise from assay variability (e.g., cell lines, concentrations). To address this:
- Standardize protocols (e.g., MTT assays for cytotoxicity, IC50 determination with triplicates).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Perform meta-analysis of published data to identify confounding variables (e.g., impurity profiles) .
Q. What computational strategies predict the binding affinity of this compound to neurological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., serotonin receptors) to model interactions.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability.
- QSAR Models : Train models on piperazine derivatives to correlate structural features (e.g., logP, TPSA) with activity .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve water solubility while maintaining logP <5 .
- Metabolic Stability : Conduct microsomal stability assays (human/rat liver microsomes) and identify metabolic hotspots via LC-MS/MS .
Q. How does stereochemistry influence the biological activity of this compound?
- Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis.
- Compare activity in receptor-binding assays (e.g., radioligand displacement for dopamine/serotonin receptors) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
